Regioisomeric Differentiation via Mass Spectrometry: 3-OH vs. 4-OH Piperidine Core
Mass spectrometry with electron ionization (EI-MS) enables unambiguous structural discrimination between 3-aminopiperidin-4-ol and 4-aminopiperidin-3-ol regioisomers. The 4-aminopiperidin-3-ol scaffold generates a diagnostic fragment ion at m/z 100 that is absent in the 3-aminopiperidin-4-ol isomer, while the latter yields characteristic ions [M-18]⁺·, [M-19]⁺, and [M-43]⁺ [1]. This established fragmentation rule directly applies to 1-(4-amino-3-methylphenyl)piperidin-3-ol, which belongs to the 4-aminopiperidin-3-ol regioisomeric class, providing a verifiable analytical QC acceptance criterion for incoming material that cannot be satisfied by the 4-ol positional isomer (CAS 161282-02-6).
| Evidence Dimension | Diagnostic EI-MS fragment ion (m/z 100) for 4-aminopiperidin-3-ol scaffold |
|---|---|
| Target Compound Data | Expected presence of m/z 100 fragment ion (class-characteristic for 4-aminopiperidin-3-ol core) |
| Comparator Or Baseline | 1-(4-Amino-3-methylphenyl)piperidin-4-ol (CAS 161282-02-6): expected absence of m/z 100; presence of [M-18]⁺·, [M-19]⁺, [M-43]⁺ ions |
| Quantified Difference | Qualitative presence/absence of structurally diagnostic ion series; not a continuous numeric difference. |
| Conditions | EI-MS analysis of regioisomeric trans-3(4)-aminopiperidin-4(3)-ol pairs; method validated for pseudodistamine precursors (Mazur et al., 2017). |
Why This Matters
This provides a definitive, instrument-based identity verification criterion to prevent inadvertent procurement or use of the wrong hydroxyl-position isomer, which is critical for SAR consistency in lead optimization.
- [1] Mazur DM, Grishina GV, Lebedev AT. Molecular recognition of pseudodistamine isomeric precursors trans-3(4)-aminopiperidin-4(3)-ols by EI mass spectrometry. J Pharm Biomed Anal. 2017;140:322-326. doi:10.1016/j.jpba.2017.03.066. View Source
